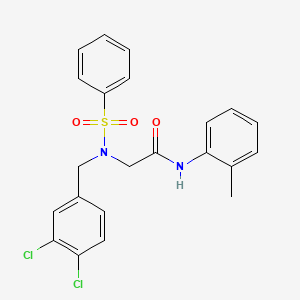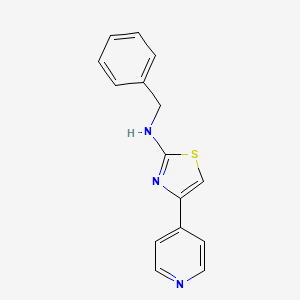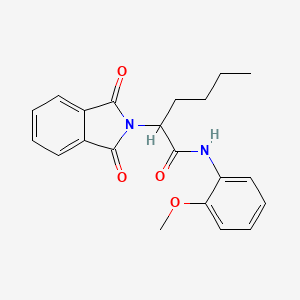![molecular formula C19H24N2O3 B3943557 2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3943557.png)
2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione
説明
2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-1189 and is a member of the isoindolinone family of compounds. It has been found to have several biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The mechanism of action of CPI-1189 is not fully understood. However, it has been found to act as a modulator of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. It has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
CPI-1189 has several biochemical and physiological effects that make it a promising candidate for further research. It has been found to have anti-inflammatory and anti-tumor properties. It has also been found to have potential applications in the treatment of neurodegenerative disorders. Additionally, it has been found to have a positive effect on bone health and may have potential applications in the treatment of osteoporosis.
実験室実験の利点と制限
One of the primary advantages of CPI-1189 for lab experiments is its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for further research. However, one of the limitations of CPI-1189 is its complex synthesis process, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on CPI-1189. One area of research is its potential use as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for further research. Additionally, research on the mechanism of action of CPI-1189 may lead to the development of new drugs that target the same signaling pathways. Another area of research is the development of more efficient synthesis methods for CPI-1189, which may make it more accessible for research purposes.
科学的研究の応用
CPI-1189 has been found to have several potential applications in scientific research. One of the primary areas of research is its potential use as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-(1-oxo-1-piperidin-1-ylhexan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-3-11-16(19(24)20-12-7-4-8-13-20)21-17(22)14-9-5-6-10-15(14)18(21)23/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNMSLJCQJOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3943479.png)
![2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3943482.png)
![N-allyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3943490.png)



![N'-(4-chlorophenyl)-N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}urea](/img/structure/B3943529.png)
![ethyl 4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3943547.png)



![ethyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B3943571.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methoxyphenyl)-3-phenylpropanamide](/img/structure/B3943593.png)